N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide
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Overview
Description
N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with both benzyloxy and dimethoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the benzyloxy and dimethoxyphenyl intermediates. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the oxalamide linkage can produce primary or secondary amines.
Scientific Research Applications
N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups can facilitate binding to specific sites on these targets, leading to inhibition or activation of their biological functions. The oxalamide linkage provides structural stability and contributes to the overall binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxybenzyl)-N2-(2,4-dimethoxyphenyl)oxalamide
- N1-(4-ethoxybenzyl)-N2-(2,4-dimethoxyphenyl)oxalamide
- N1-(4-(benzyloxy)benzyl)-N2-(3,4-dimethoxyphenyl)oxalamide
Uniqueness
N1-(4-(benzyloxy)benzyl)-N2-(2,4-dimethoxyphenyl)oxalamide is unique due to the specific combination of benzyloxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications where these specific functional groups are advantageous.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[(4-phenylmethoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-12-13-21(22(14-20)30-2)26-24(28)23(27)25-15-17-8-10-19(11-9-17)31-16-18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHBNICHGSCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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